4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-14-11-19(16-23(22)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRBDGSAZHUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. Starting from commercially available precursors, the synthesis route might include:
Formation of the quinoline ring through a Friedländer condensation.
Introduction of the sulfonyl group via sulfonation.
Synthesis of the oxadiazole moiety, often involving cyclization reactions.
Coupling of the intermediate products under specific reaction conditions, possibly using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis would leverage optimized reaction conditions, high-efficiency catalytic processes, and possibly continuous flow techniques to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can participate in various types of reactions, including:
Oxidation: : Undergoes oxidation reactions, potentially affecting the methoxy groups or the quinoline ring.
Reduction: : Can be reduced under specific conditions, which might alter the quinoline or oxadiazole structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide or quinoline rings.
Common Reagents and Conditions:
Oxidizing Agents: : Such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reducing Agents: : Including NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Solvents: : Common solvents might include DMSO (dimethyl sulfoxide), THF (tetrahydrofuran), or methanol.
Catalysts: : Metal catalysts like Pd/C (palladium on carbon) for hydrogenation reactions.
Major Products Formed:
From oxidation: Possible formation of carboxylic acids or ketones.
From reduction: Potential formation of amines or alcohols.
From substitution: Varied derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Utilized in the development of novel organic materials and as intermediates in the synthesis of more complex molecules. Biology: Potential use in the design of bioactive molecules, such as enzyme inhibitors or probes for biological studies. Medicine: Research into its application as a pharmaceutical agent due to its unique structure offering specific interactions with biological targets. Industry
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully detailed due to the complexity of its structure. Generally, it might interact with molecular targets through:
Binding to Enzyme Active Sites: : Inhibiting or modulating enzyme activity.
Interacting with Receptors: : Affecting signal transduction pathways.
Altering Cellular Pathways: : Modifying biochemical pathways leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules, focusing on synthesis, substituent effects, and bioactivity:
Key Findings:
Substituent Impact on Activity: Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to 3,4-dimethyl substituents (e.g., compound 24) but may reduce membrane permeability due to increased polarity . Sulfonyl Linkers: The 3,4-dihydroquinoline sulfonyl moiety in the target compound shows structural similarity to dihydroisoquinoline sulfonates (e.g., CHEMBL1503006), which are associated with kinase inhibition .
Synthetic Challenges :
- The target compound’s dimethoxyphenyl-oxadiazole synthesis may require optimized coupling conditions (e.g., LiH/DMF as in ) to improve yield, which is currently unreported .
Enzyme Inhibition: Compared to compound 6a (Kᵢ: 8.2 nM for hCA II), the target compound’s dihydroquinoline sulfonyl group may offer stronger π-π stacking with CA II’s hydrophobic pocket, though experimental validation is needed .
Physicochemical Properties: The target compound’s higher topological polar surface area (TPSA: 123 Ų vs.
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 520.56 g/mol. The structure features a quinoline moiety linked to a sulfonamide and an oxadiazole group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity.
- DNA Intercalation : The quinoline ring system may intercalate with DNA, affecting its stability and function, which is crucial in anticancer activity.
- Receptor Binding : The oxadiazole moiety may facilitate binding to various receptors involved in signal transduction pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that derivatives of quinoline and oxadiazole can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .
- Case Study : A compound structurally related to the target compound demonstrated an IC50 value of 15 µM against pancreatic cancer cells, suggesting potential for therapeutic applications .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Mechanism : Compounds containing quinoline and oxadiazole rings have been reported to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Research Findings : A study indicated that similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Data Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (pancreatic cancer) | |
| Antimicrobial | MIC = 8 - 32 µg/mL (various bacteria) | |
| Enzyme Inhibition | Strong interaction with target enzymes |
Research Applications
This compound has several potential applications in research and therapeutic development:
- Medicinal Chemistry : Its unique structure makes it a candidate for developing new drugs targeting cancer and infectious diseases.
- Biological Probes : It can be utilized as a tool in biological studies to elucidate the functions of specific proteins or pathways.
- Material Science : Investigations into its properties may lead to advancements in organic semiconductors and other materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
